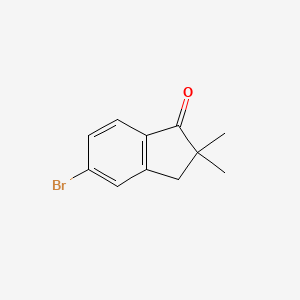

5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Description

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: Not explicitly provided in evidence; structurally related to 139557-29-2 ) is a bicyclic ketone derivative featuring a bromine substituent at the 5-position of the indene backbone and two methyl groups at the 2-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing enzyme inhibitors and heterocyclic scaffolds. Its structural rigidity and electron-withdrawing bromine atom enhance its utility in Suzuki–Miyaura cross-coupling reactions , while the dimethyl groups contribute to steric effects that influence binding selectivity in biological systems .

Propriétés

IUPAC Name |

5-bromo-2,2-dimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRNUNIYUKQVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1=O)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456668 | |

| Record name | 5-Bromo-2,2-dimethylindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495414-32-9 | |

| Record name | 5-Bromo-2,2-dimethylindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Route

The synthesis typically starts from a suitable indanone precursor, which is then functionalized to introduce the bromine atom at the 5-position and the two methyl groups at the 2-position. The key steps include:

Formation of the 2,2-dimethyl-2,3-dihydro-1H-inden-1-one core: This can be achieved by cyclization reactions involving appropriate precursors such as substituted benzene derivatives and ketone functionalities, often via Friedel-Crafts acylation or related cyclization methods.

Bromination at the 5-position: The bromine substituent is introduced selectively at the 5-position of the indanone ring. This is commonly done by electrophilic aromatic substitution using bromine or brominating agents like N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination or side reactions.

Specific Preparation via Bromination

A closely related compound, 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one , is synthesized by bromination of the corresponding 3,3-dimethyl-2,3-dihydro-1H-inden-1-one using bromine or NBS in organic solvents such as dichloromethane or chloroform at room temperature. By analogy, the 2,2-dimethyl derivative can be prepared similarly by:

- Dissolving the 2,2-dimethyl-2,3-dihydro-1H-inden-1-one precursor in an inert solvent.

- Adding bromine or NBS slowly under stirring at ambient temperature.

- Monitoring the reaction progress by thin-layer chromatography (TLC).

- Quenching the reaction and purifying the product by recrystallization or chromatography.

Catalytic and Palladium-Mediated Methods

Advanced synthetic methods involve palladium-catalyzed coupling reactions to functionalize the indanone core. For example, a related brominated indanone derivative was subjected to Pd(PPh3)2Cl2 and CuI catalysis in the presence of triethylamine and alkynyl alcohols to afford functionalized products in moderate yields. Although this example is for a different substitution pattern, it demonstrates the utility of palladium-catalyzed cross-coupling in modifying brominated indanones.

Industrial and Scale-Up Considerations

Industrial synthesis focuses on optimizing reaction conditions to maximize yield and purity:

- Reaction temperature control: Initial low temperatures (around 5°C) for reagent addition, followed by heating (up to 60°C) to complete the reaction.

- Catalyst and reagent ratios: Fine-tuning molar ratios of starting materials and catalysts to improve selectivity.

- Purification: Employing recrystallization or chromatographic techniques to isolate the pure compound.

- Solvent choice: Using solvents that facilitate selective bromination and easy product isolation.

These strategies are adapted from analogous syntheses of related indanone derivatives, such as 5-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, which shares similar synthetic challenges.

Data Table: Typical Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 2,2-dimethyl-2,3-dihydro-1H-inden-1-one | Prepared via cyclization or Friedel-Crafts acylation |

| Bromination | Bromine or N-bromosuccinimide (NBS) | Solvent: dichloromethane or chloroform; room temperature |

| Reaction monitoring | Thin-layer chromatography (TLC) | Ensures selective monobromination |

| Work-up | Quenching with aqueous sodium bisulfite or similar | Removes excess bromine |

| Purification | Recrystallization or silica gel chromatography | Achieves high purity |

| Yield | Typically moderate to high (50-80%) | Dependent on reaction conditions |

Research Findings and Notes

- The presence of two methyl groups at the 2-position increases steric hindrance, which can influence regioselectivity during bromination and subsequent reactions.

- Bromination at the 5-position is favored due to electronic and steric effects directing electrophilic substitution.

- The compound’s bromine substituent serves as a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions, expanding its utility in organic synthesis.

- Palladium-catalyzed coupling reactions have been successfully applied to related brominated indanones, indicating potential routes for diversification of this compound.

- Industrial synthesis methods emphasize reaction optimization and purification to ensure reproducibility and scalability.

Analyse Des Réactions Chimiques

General Reactivity Profile

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 495414-32-9) is a brominated indenone derivative with a ketone group and methyl substituents. Its reactivity is governed by two primary sites:

- Bromine atom at the 5th position (susceptible to nucleophilic substitution).

- Ketone group (prone to reduction and condensation reactions).

The methyl groups at the 2nd position confer steric hindrance, influencing reaction pathways .

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Common reagents and outcomes include:

Mechanistic Notes :

- NAS proceeds via a two-step mechanism : (1) formation of a Meisenheimer complex, (2) elimination of bromide .

- Steric effects from methyl groups slow reaction kinetics compared to non-methylated analogs .

Reduction Reactions

The ketone group is reduced to an alcohol using hydride-based reagents:

Side Reactions :

Oxidation Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NBS (in CCl4) | Light, 60°C, 8 hr | 5-Bromo-2-(bromomethyl)-2-methyl-2,3-dihydro-1H-inden-1-one | 45% |

Limitations :

Condensation Reactions

The ketone participates in Knoevenagel condensations with active methylene compounds:

Applications :

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids:

Optimization :

Thermal Stability and Side Reactions

At temperatures >200°C, the compound undergoes retro-Diels-Alder decomposition :

- Major products: Bromobenzene and dimethylcyclopentadienone .

- Activation energy : 134 kJ/mol (calculated via DFT) .

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene-1-one has shown promise in various therapeutic applications:

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. Research has demonstrated that 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indene-1-one can inhibit the proliferation of cancer cell lines. The following table summarizes findings on its cytotoxic effects:

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies have reported significant antibacterial effects against various strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 40 | Inhibition |

| Escherichia coli | 45 | Inhibition |

| Candida albicans | 50 | Inhibition |

These findings support further investigation into its use as an antimicrobial agent.

Organic Synthesis

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene-1-one serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

Synthesis of Complex Molecules

The compound can be utilized as a building block for synthesizing more complex molecules relevant in pharmaceuticals and agrochemicals. The following reactions are notable:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles to form derivatives with enhanced biological activity.

- Cyclization Reactions : The compound can undergo cyclization to produce novel cyclic structures with potential therapeutic applications.

Materials Science

In addition to its applications in medicinal chemistry and organic synthesis, 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indene-1-one is also explored for use in materials science:

Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in coatings and adhesives.

Case Study 1: Anticancer Research

A study focusing on the anticancer effects of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indene-1-one demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties revealed that derivatives of this compound exhibited strong activity against drug-resistant strains of bacteria, suggesting a potential role in developing new antibiotics.

Mécanisme D'action

The mechanism of action of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Halogen Variations

Table 1: Structural Comparison of Brominated Indanone Derivatives

Key Observations :

Functional Comparison in Medicinal Chemistry

Enzyme Inhibition Profiles

Key Findings :

- The non-methylated 5-bromo-2,3-dihydro-1H-inden-1-one exhibits potent LSD1 inhibition (IC₅₀ = 13–20 nM) with high selectivity over MAO-A/B . The dimethyl groups in the target compound are hypothesized to improve selectivity by reducing off-target interactions.

- Chlorinated and methoxylated analogs (e.g., 5-chloro-6-methoxy derivative) show activity against EGFR tyrosine kinase, highlighting the role of substituents in target specificity .

Activité Biologique

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (BDMDOH) is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 239.11 g/mol. The compound features a bromine atom at the 5-position of the indene ring and two methyl groups at the 2-position, contributing to its distinct reactivity profile and potential biological activities .

Antimicrobial Activity

Recent studies indicate that BDMDOH exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains:

- Gram-positive bacteria : BDMDOH demonstrated bactericidal activity against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

- Gram-negative bacteria : The compound also displayed activity against Escherichia coli and Klebsiella pneumoniae, with MICs reported at 125 μg/mL and 15.6 μg/mL, respectively .

The presence of the bromine atom is critical for its antimicrobial efficacy, as it enhances the compound's interaction with bacterial cell membranes .

While specific mechanisms of action for BDMDOH remain under investigation, preliminary findings suggest that it may inhibit protein synthesis pathways in bacteria. This inhibition could lead to a reduction in nucleic acid synthesis and cell wall formation, ultimately resulting in bacterial cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of BDMDOH:

- Antibacterial Studies : A study highlighted BDMDOH's bactericidal effects on MRSA (Methicillin-resistant Staphylococcus aureus), with a reported MIC of 62.5 μg/mL . This indicates its potential as a therapeutic agent against resistant bacterial strains.

- Antifungal Activity : BDMDOH has also been evaluated for antifungal properties. It surpassed fluconazole in efficacy against certain fungal strains, although its effect on fungal biofilms was less pronounced .

- Comparative Analysis : Comparative studies with similar compounds revealed that BDMDOH's unique structure contributes to its distinct biological activities. For instance, while other brominated indanones lack the additional methyl groups present in BDMDOH, these modifications significantly influence their reactivity and biological profiles .

Data Table: Biological Activity Comparison

| Compound Name | Activity Type | MIC (μg/mL) | Notable Features |

|---|---|---|---|

| This compound | Antibacterial | 62.5 (MRSA) | Effective against resistant strains |

| 5-Bromo-indanone | Antibacterial | 125 | Simpler structure without additional methyl groups |

| Fluconazole | Antifungal | 220.76 | Standard antifungal for comparison |

Q & A

Q. Methodological Workflow :

Repeat synthesis with strict anhydrous conditions.

Validate purity via HPLC (≥97% threshold) .

Cross-reference with theoretical calculations (e.g., PubChem CID 95444 for analogous compounds) .

Advanced: What theoretical frameworks guide the study of this compound’s reactivity in catalytic systems?

Answer:

Research should align with:

- Electronic Effect Models : Bromine’s electron-withdrawing nature directs electrophilic substitution to the 5-position, validated by DFT calculations .

- Steric Considerations : Dimethyl groups at C2 hinder axial coordination in transition-metal catalysis, favoring outer-sphere mechanisms .

- Kinetic vs. Thermodynamic Control : Competing pathways in indenone functionalization (e.g., oxime formation at 185122-63-8 ) require time-resolved studies.

Table 2: Reactivity Predictions vs. Observed Outcomes

| Theoretical Model | Predicted Outcome | Observed Outcome (Reference) |

|---|---|---|

| Hammett σ+ for Br substituent | Meta-directing in electrophilic substitution | Bromine retained at C5 in esterification |

| Curtin-Hammett Principle | Faster kinetics for smaller substituents | Higher yield with 2-methylallyl vs. bulkier esters |

Basic: What safety protocols are critical when handling this compound in experimental settings?

Answer:

- Personal Protective Equipment (PPE) : Chemical-impermeable gloves, respirators (N95), and safety goggles to prevent inhalation/contact .

- Ventilation : Use fume hoods during synthesis to mitigate respiratory irritation risks .

- Spill Management : Avoid aqueous runoff; neutralize with silica-based absorbents .

Note : While not classified under GHS, analogous brominated indenones show organ toxicity (single exposure) .

Advanced: How can computational tools enhance the design of derivatives for target applications?

Answer:

- QSAR Modeling : Predict bioactivity (e.g., CYP inhibition or P-gp substrate potential) using parameters like iLOGP and TPSA .

- Docking Studies : Simulate interactions with biological targets (e.g., indole-based antioxidants ).

- Synthetic Accessibility Scores : Prioritize derivatives with scores > 3.5 for feasible scale-up .

Case Study : Derivatives with C5 bromine and C2 dimethyl groups show enhanced metabolic stability (t½ > 2 hrs in liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.